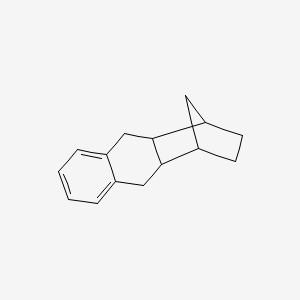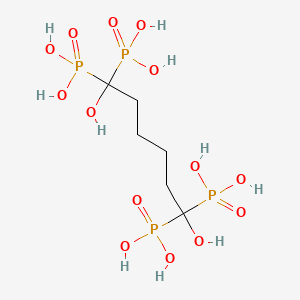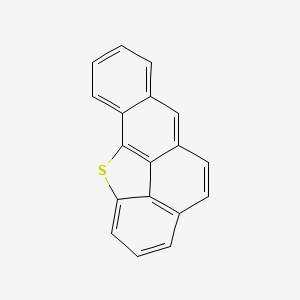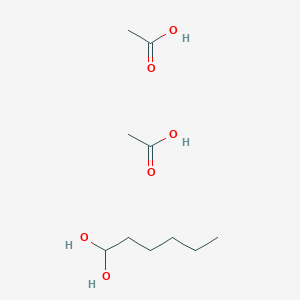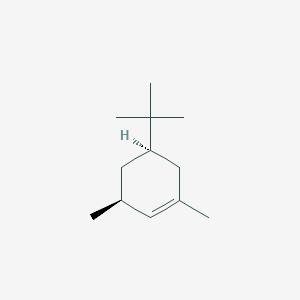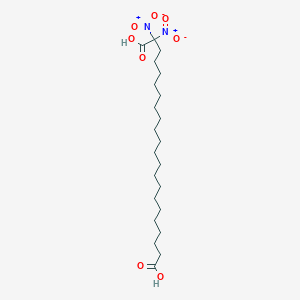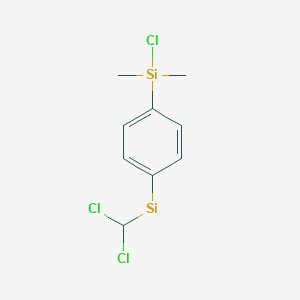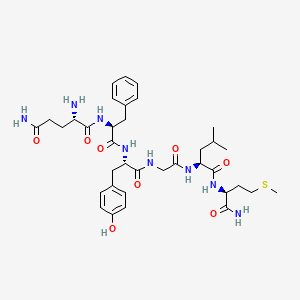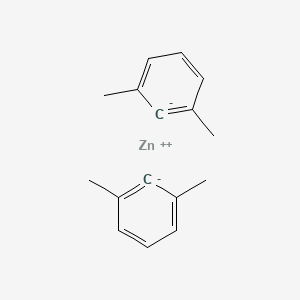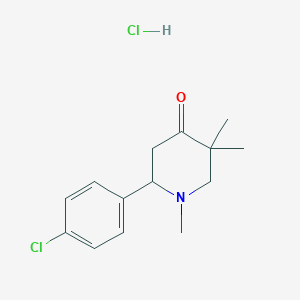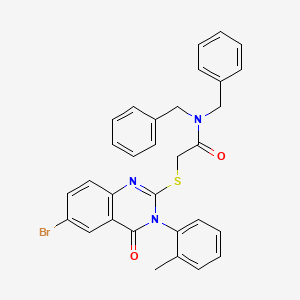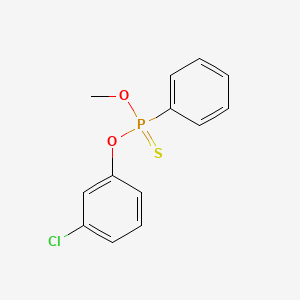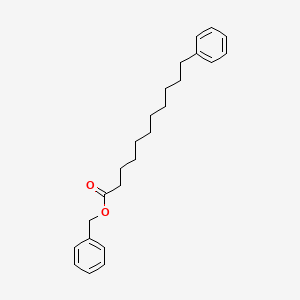![molecular formula C10H13ClO2 B14480174 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 66318-54-5](/img/structure/B14480174.png)
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound with a unique structure that includes a chlorine atom and two ketone groups. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the chlorine atom and the ketone groups makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or sodium methoxide in solvents like ethanol or water.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 1-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione or other substituted derivatives.
Reduction: Formation of 1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol.
Oxidation: Formation of 1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Aplicaciones Científicas De Investigación
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with various molecular targets. The chlorine atom and ketone groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure allows for specific interactions with biological molecules, making it a useful scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure but without the chlorine atom and with only one ketone group.
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, an alcohol derivative of the bicyclo[2.2.1]heptane structure.
Isoborneol: Another alcohol derivative with a similar structure to borneol.
Uniqueness
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both a chlorine atom and two ketone groups. This combination of functional groups provides distinct reactivity and potential applications compared to its analogs like camphor and borneol. The chlorine atom introduces additional reactivity, allowing for further functionalization and derivatization.
Propiedades
Número CAS |
66318-54-5 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H13ClO2/c1-8(2)9(3)4-5-10(8,11)7(13)6(9)12/h4-5H2,1-3H3 |
Clave InChI |
NQAWZLBAXLQJIK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(C(=O)C2=O)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



